

# Application Notes and Protocols for Developing a SGLT2 Inhibitor Screening Assay

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The sodium-glucose co-transporter 2 (SGLT2) has emerged as a critical target in the management of type 2 diabetes.[1][2] Located predominantly in the proximal tubules of the kidneys, SGLT2 is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[1][3][4] Inhibiting SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][3] This novel mechanism of action has made SGLT2 inhibitors a cornerstone in diabetes therapy, and the development of robust screening assays is crucial for the discovery of new chemical entities with this therapeutic potential.

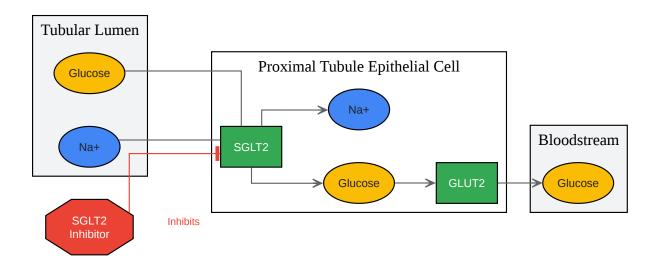
These application notes provide a detailed protocol for a cell-based, non-radioactive fluorescence assay for screening SGLT2 inhibitors. The methodology utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[1][2][5] This assay offers a sensitive, high-throughput, and safer alternative to traditional radiolabeled glucose uptake assays.[2][6]

## **SGLT2 Signaling Pathway and Inhibition**

The following diagram illustrates the mechanism of action of SGLT2 and its inhibition. In the proximal tubule of the kidney, SGLT2 co-transports sodium and glucose from the tubular lumen



into the epithelial cells. This is followed by the transport of glucose into the bloodstream via GLUT2 transporters. SGLT2 inhibitors block the SGLT2 transporter, preventing glucose reabsorption and leading to its excretion in the urine.



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Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

# Experimental Protocols Cell-Based 2-NBDG Glucose Uptake Assay

This protocol details a method for quantifying SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[1][2] The assay relies on the fluorescent glucose analog 2-NBDG.

#### Materials:

- HK-2 cell line
- Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin



- Krebs-Ringer-Hepes (KRH) buffer (containing NaCl)
- Sodium-free KRH buffer (NaCl replaced with choline chloride)
- 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
- Test compounds (potential SGLT2 inhibitors)
- Known SGLT2 inhibitor (e.g., Dapagliflozin, Empagliflozin) as a positive control[1][2]
- Phlorizin (a non-selective SGLT inhibitor) for control purposes[1][2]
- D-glucose
- Dimethyl sulfoxide (DMSO)
- Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader (Excitation/Emission ~485/535 nm)

#### Procedure:

- Cell Culture:
  - Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
  - Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to grow to confluence (typically 24-48 hours).[1]
- Compound Preparation:
  - Prepare stock solutions of test compounds and control inhibitors in DMSO.
  - Create serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity.[1]



- Glucose Uptake Assay:
  - On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.
  - Add 100 μL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.
  - Include the following control wells:
    - Total Uptake: Vehicle (DMSO) only.
    - Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake, or incubate cells in sodium-free KRH buffer.[1][2]
    - Positive Control Inhibitor: A known SGLT2 inhibitor at a concentration known to cause significant inhibition (e.g., 500 nM Dapagliflozin).[2]
  - Pre-incubate the plate at 37°C for 15-30 minutes.[1]
  - $\circ$  To initiate glucose uptake, add 10  $\mu$ L of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200  $\mu$ M.[1][2]
  - Incubate the plate at 37°C for 30-60 minutes.[1]
  - Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
  - $\circ$  Lyse the cells by adding 50  $\mu$ L of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[1]
- Data Acquisition:
  - Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1]

### Data Analysis:

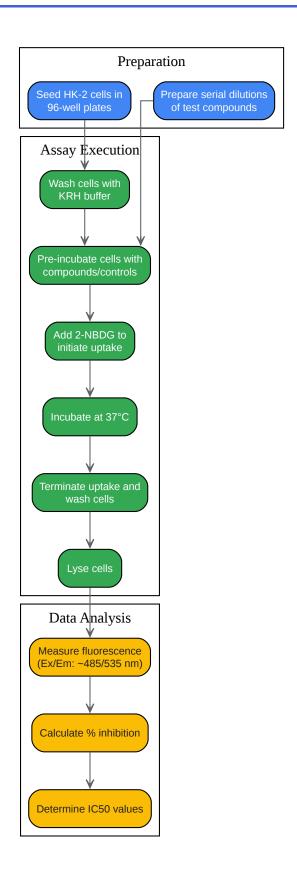


- Subtract the background fluorescence from wells with no cells.
- Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.
- Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 \* (1 (Fluorescence\_compound Fluorescence\_nonspecific) / (Fluorescence\_total Fluorescence\_nonspecific))
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the SGLT2-specific glucose uptake by 50%.

## **Experimental Workflow**

The following diagram outlines the key steps in the SGLT2 inhibitor screening assay workflow.





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Workflow for the 2-NBDG glucose uptake assay.



## **Data Presentation**

The inhibitory activity of test compounds should be summarized in a clear and structured format to allow for easy comparison. The IC50 value is a key parameter for quantifying the potency of an inhibitor.

Table 1: Inhibitory Activity of Known SGLT Inhibitors

| Compound      | Target(s)       | Cell Line | Assay<br>Method  | IC50                                | Reference |
|---------------|-----------------|-----------|------------------|-------------------------------------|-----------|
| Dapagliflozin | SGLT2           | HK-2      | 2-NBDG<br>Uptake | 500 nM (for<br>43.7%<br>inhibition) | [2]       |
| Dapagliflozin | hSGLT2          | CHO-K1    | 1-NBDG<br>Uptake | 1.86 nM                             | [7][8]    |
| Dapagliflozin | hSGLT1          | COS-7     | 1-NBDG<br>Uptake | 880 nM                              | [7][8]    |
| Phlorizin     | SGLT1/SGLT<br>2 | HK-2      | 2-NBDG<br>Uptake | 100 μM (for<br>30.2%<br>inhibition) | [2]       |
| Phlorizin     | hSGLT1          | COS-7     | 1-NBDG<br>Uptake | 0.11 μΜ                             | [7][8]    |

Note: IC50 values can vary depending on the cell line, substrate, and specific assay conditions. It is important to include a known reference compound in each assay for quality control and to ensure consistency of results.

## Conclusion

The described cell-based fluorescent assay provides a reliable and efficient method for screening and characterizing novel SGLT2 inhibitors.[6][9] This non-radioactive approach is well-suited for high-throughput screening campaigns in drug discovery. By following these detailed protocols, researchers can effectively identify and advance new therapeutic candidates for the treatment of type 2 diabetes.



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